![molecular formula C24H47NO7 B1204441 Lyso GlcCer-[13C6]](/img/structure/B1204441.png)
Lyso GlcCer-[13C6]
Vue d'ensemble
Description
Lyso-Gb1, également connu sous le nom de glucosylsphingosine, est une forme désacylée du glucosylcéramide. Il s'agit d'un biomarqueur de la maladie de Gaucher, une maladie de stockage lysosomale due à une déficience de l'enzyme acide β-glucosidase. Cette déficience enzymatique entraîne l'accumulation de glucosylcéramide dans les lysosomes des macrophages, ce qui provoque diverses manifestations cliniques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Lyso-Gb1 implique la désacylation du glucosylcéramide. Cela peut être réalisé par des méthodes enzymatiques ou chimiques. La désacylation enzymatique utilise généralement la céramidase acide, qui hydrolyse la partie acide gras du glucosylcéramide pour produire du Lyso-Gb1 .
Méthodes de production industrielle
La production industrielle du Lyso-Gb1 est principalement axée sur son utilisation comme biomarqueur de la maladie de Gaucher. Le processus de production implique l'extraction et la purification du glucosylcéramide à partir de sources biologiques, suivie de sa désacylation enzymatique pour produire du Lyso-Gb1 .
Analyse Des Réactions Chimiques
Types de réactions
Le Lyso-Gb1 subit diverses réactions chimiques, notamment :
Oxydation : Le Lyso-Gb1 peut être oxydé pour former des dérivés de glucosylsphingosine.
Réduction : Les réactions de réduction peuvent modifier le squelette de sphingosine du Lyso-Gb1.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels sur la molécule de glucosylsphingosine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Différents nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du groupe fonctionnel souhaité.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de glucosylsphingosine, qui peuvent avoir des activités et des propriétés biologiques différentes .
Applications De Recherche Scientifique
Synthesis and Characterization
Lyso GlcCer-[13C6] can be synthesized through a series of chemical reactions that involve protecting hydroxyl groups of glucose and reacting it with cholesterol. The synthesis pathway typically includes:
- Protection of Hydroxyl Groups : Utilizing benzoyl chloride to form penta-O-benzoyl-β-D-13C6-glucopyranoside.
- Formation of Trichloroacetimidate : Transforming the anomeric hydroxyl into a trichloroacetimidate.
- Reaction with Cholesterol : Conducting the reaction in dichloromethane to yield cholesteryl-β-D-13C6-glucopyranoside.
- Deprotection : Removing protective groups to obtain the final product, Lyso GlcCer-[13C6].
Characterization techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are employed to confirm the structure and purity of the synthesized compound.
Lyso GlcCer-[13C6] plays a crucial role in the metabolism of glycosphingolipids and has potential applications as a biomarker in Gaucher disease.
Mechanisms of Action :
- Inhibition of Glucosylceramide Synthase (GCS) : Lyso GlcCer acts as a substrate for GCS, which catalyzes the conversion of ceramide to glucosylceramide. Inhibition of GCS can lead to reduced levels of glucosylceramide, mitigating symptoms associated with Gaucher disease.
- Biomarker for Disease Monitoring : Elevated levels of lyso-glucosylceramide correlate with disease severity in Gaucher disease patients. Studies indicate that lyso-glucosylceramide levels significantly reflect clinical scores, underscoring its utility in monitoring disease progression.
Biomarker for Gaucher Disease
Lyso GlcCer-[13C6] is recognized as a promising biomarker for Gaucher disease, which is caused by a deficiency in acid β-glucosidase leading to glucosylceramide accumulation. Research has shown that monitoring plasma levels of lyso-glucosylceramide can provide insights into treatment efficacy and disease progression.
- Case Study : An observational study involving Japanese patients with Gaucher disease treated with enzyme replacement therapy (ERT) demonstrated that lower plasma levels of lyso-glucosylceramide were associated with achieving therapeutic goals such as reductions in hepatomegaly and splenomegaly .
Research on Lysosomal Storage Disorders
Lyso GlcCer-[13C6] is instrumental in research aimed at understanding lysosomal storage disorders. Its isotopic labeling allows for tracing metabolic pathways and assessing the efficacy of therapeutic interventions.
- Case Study : A longitudinal study over eight years indicated that while individual variability exists, lyso-glucosylceramide levels consistently reflect treatment response and disease burden, supporting its use in personalized medicine approaches .
Data Tables
Mécanisme D'action
Lyso-Gb1 exerts its effects by accumulating in the lysosomes of macrophages due to the deficiency of acid β-glucosidase. This accumulation disrupts normal cellular functions and leads to the clinical manifestations of Gaucher disease. The molecular targets and pathways involved include the sphingolipid metabolism pathway and the lysosomal degradation pathway .
Comparaison Avec Des Composés Similaires
Composés similaires
Glucosylcéramide : Le composé parent du Lyso-Gb1, qui s'accumule dans la maladie de Gaucher.
Céramique : Un autre sphingolipide impliqué dans la signalisation cellulaire et l'apoptose.
Sphingosine : Un composant des sphingolipides qui joue un rôle dans la signalisation cellulaire.
Unicité
Le Lyso-Gb1 est unique en raison de sa haute sensibilité et de sa spécificité en tant que biomarqueur de la maladie de Gaucher. Contrairement aux autres sphingolipides, le Lyso-Gb1 reflète directement le fardeau de la maladie et la réponse au traitement, ce qui en fait un outil précieux en pratique clinique .
Activité Biologique
Lyso GlcCer-[13C6] (lyso-glucosylceramide labeled with carbon-13 isotopes) is a derivative of glucosylceramide, a sphingolipid that plays a crucial role in cellular signaling and metabolism. Its biological activity is particularly significant in the context of lysosomal storage disorders, such as Gaucher disease (GD), where glucosylceramide accumulates due to enzyme deficiencies. This article explores the biological activity of Lyso GlcCer-[13C6], its synthesis, mechanisms of action, and implications in clinical settings.
Synthesis and Characterization
Lyso GlcCer-[13C6] can be synthesized through a series of chemical reactions that involve protecting the hydroxyl groups of glucose and subsequently reacting it with cholesterol under specific conditions. The synthesis pathway typically includes:
- Protection of Hydroxyl Groups : Using benzoyl chloride to form penta-O-benzoyl-β-D-13C6-glucopyranoside.
- Formation of Trichloroacetimidate : Transforming the anomeric hydroxyl into a trichloroacetimidate.
- Reaction with Cholesterol : Conducting the reaction in dichloromethane to yield cholesteryl-β-D-13C6-glucopyranoside.
- Deprotection : Removing protective groups to obtain the final product, Lyso GlcCer-[13C6].
The final product is characterized using techniques such as LC-MS/MS to confirm its structure and purity.
Biological Activity
The biological activity of Lyso GlcCer-[13C6] is primarily linked to its role in the metabolism of glycosphingolipids and its potential as a biomarker in Gaucher disease.
- Inhibition of Glucosylceramide Synthase (GCS) : Lyso GlcCer acts as a substrate for GCS, which catalyzes the conversion of ceramide to glucosylceramide. Inhibition of GCS leads to reduced levels of glucosylceramide, thus mitigating the symptoms associated with GD .
- Biomarker for Disease Monitoring : Elevated levels of lyso-glucosylceramide have been correlated with disease severity in GD patients. Studies have shown that lyso-Gb1 (a related biomarker) levels correlate significantly with clinical scores, indicating its utility in monitoring disease progression .
Case Studies
- Monitoring Treatment Response : In a study involving treatment-naïve GD patients, lyso-Gb1 levels were found to decrease significantly following enzyme replacement therapy (ERT), demonstrating its potential as a reliable biomarker for assessing treatment efficacy .
- Longitudinal Studies : Analysis over eight years indicated that while individual variability exists, lyso-Gb1 levels consistently reflect treatment response and disease burden, supporting its use in personalized medicine approaches .
Data Tables
Propriétés
IUPAC Name |
2-(2-amino-3-hydroxyoctadec-4-enoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJTWTPUPVQKNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862885 | |
Record name | 2-Amino-3-hydroxyoctadec-4-en-1-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.